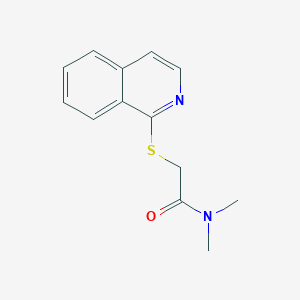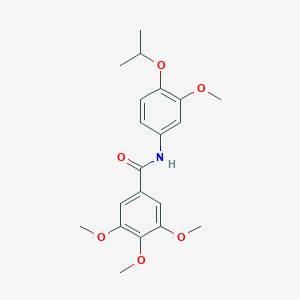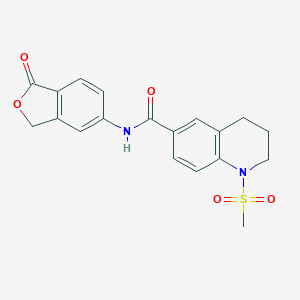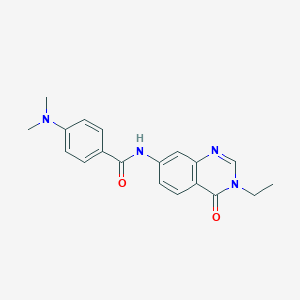
N,1-diethyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diethyl-5-oxopyrrolidine-3-carboxamide, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEPC is a cyclic amide that has a pyrrolidine ring and a carboxamide group attached to it.
Wirkmechanismus
The mechanism of action of N,1-diethyl-5-oxopyrrolidine-3-carboxamide involves the modification of histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide reacts with the imidazole group of histidine residues, resulting in the formation of a modified histidine residue. This modification can alter the function of the protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by modifying their histidine residues. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been shown to affect the function of ion channels, such as the acetylcholine receptor, by modifying their histidine residues. These effects can have significant implications in various fields, such as drug discovery and neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its reactivity towards histidine residues makes it a useful tool for protein modification studies. However, there are also limitations to its use. N,1-diethyl-5-oxopyrrolidine-3-carboxamide is a toxic compound, and proper precautions must be taken when handling it. Additionally, its reactivity towards histidine residues can also lead to non-specific modifications, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving N,1-diethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective protein modification reagents that can target specific amino acid residues. Another area of interest is the use of N,1-diethyl-5-oxopyrrolidine-3-carboxamide as a precursor for the synthesis of other compounds with potential applications in drug discovery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,1-diethyl-5-oxopyrrolidine-3-carboxamide and its potential implications in various fields.
Synthesemethoden
N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting diethylamine with succinimide in the presence of a catalyst. The reaction results in the formation of N,1-diethyl-5-oxopyrrolidine-3-carboxamide, which can be purified using chromatography techniques. The yield of N,1-diethyl-5-oxopyrrolidine-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
N,1-diethyl-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications due to its unique chemical properties. It has been studied for its potential as a protein modification reagent, which can selectively modify histidine residues in proteins. N,1-diethyl-5-oxopyrrolidine-3-carboxamide has also been used as a precursor for the synthesis of other compounds, such as pyrrolidinyl peptidomimetics, which have potential applications in drug discovery.
Eigenschaften
Produktname |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N,1-diethyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-10-9(13)7-5-8(12)11(4-2)6-7/h7H,3-6H2,1-2H3,(H,10,13) |
InChI-Schlüssel |
QOUHSTGXENIUQC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC(=O)N(C1)CC |
Kanonische SMILES |
CCNC(=O)C1CC(=O)N(C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)


![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
